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Introduction and Significance

Celastrol, a pharmacologically active triterpenoid compound isolated from the medicinal plant Tripterygium
wilfordii Hook, has emerged as a potent inducer and modulator of ferroptosis across various disease
contexts. Ferroptosis represents a novel form of regulated cell death characterized by iron-dependent lipid
peroxidation, distinct from apoptosis, necrosis, and other programmed cell death pathways in both
morphology and biochemical mechanisms. The growing interest in celastrol's capacity to modulate
ferroptosis stems from its therapeutic potential in conditions including cancer, ischemia/reperfusion injury,
and inflammatory disorders. These application notes provide detailed experimental protocols and
quantitative data for researchers investigating celastrol-mediated ferroptosis, encompassing both in vitro and

in vivo approaches, with comprehensive methodological details for implementation in preclinical studies.

The significance of these protocols extends to multiple research domains, particularly cancer therapeutics
and organ protection strategies. In hepatocellular carcinoma models, celastrol demonstrates dose-
dependent cytotoxicity through ferroptosis induction, while in intestinal ischemia/reperfusion injury, it
exhibits protective effects against ferroptosis-mediated acute lung injury. This dual nature highlights the
context-dependent applications of celastrol and underscores the importance of standardized protocols for

elucidating its mechanisms of action. The following sections provide comprehensive experimental
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frameworks for investigating celastrol's effects on ferroptosis-related pathways, validated through both in
vitro and in vivo models, with emphasis on key readouts including lipid peroxidation, iron accumulation, and

mitochondrial alterations.

Quantitative Data Summary

Key Findings from Celastrol Ferroptosis Studies

Table 1: Summary of celastrol effects across experimental models

Model Celastrol Key Effects on Ferroptosis Experimental
System Concentration/Dose Markers Outcomes

| Hepatocellular carcinoma (Huh-7 cells) [1] | 0-8 pM for 24h (in vitro) | * {RRM2 expression * |mTOR
phosphorylation * {GSH levels « tMDA content * 1ROS accumulation | Dose-dependent inhibition of cell
proliferation with IC~50~ ~2-4 uM | | Hepatocellular carcinoma (mouse xenograft) [1] | 1 mg/kg every 2
days for 2 weeks (in vivo) | * IRRM2 and GPX4 protein levels ¢ | Tumor volume and weight ¢ No significant
liver/kidney toxicity | 40-50% reduction in tumor growth compared to controls | | Intestinal
ischemia/reperfusion (mouse model) [2] [3] | 2 mg/kg intraperitoneally (in vivo) | * |Lipid peroxidation e
{ROS accumulation * 1 YAP protein expression ¢ | Pro-inflammatory cytokines | Attenuated acute lung injury,
improved histological scores | | MLE-12 cells (OGD/R model) [2] [3] | 0.5-1.0 pM for 24h (in vitro) | °
{Intracellular iron accumulation ¢ tYAP nuclear localization « {MDA production * tCell viability under

OGDV/R | Protection against oxygen-glucose deprivation-induced ferroptosis |

Table 2: Optimal celastrol treatment conditions for different experimental objectives

Research Recommended Celastrol Treatment Key Assays for
Objective Concentration Duration Validation

| Cancer cell ferroptosis induction [1] | 2-4 pM (in vitro) 1 mg/kg every 2 days (in vivo) | 24 hours (in vitro)

2 weeks (in vivo) | « CCK-8 viability « Western blot (RRM2, GPX4, xCT) « MDA/GSH assays * ROS
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detection | | Organ protection against ferroptosis [2] [3] | 0.5-2 mg/kg (in vivo) 0.5-1.0 pM (in vitro) | Pre-
treatment 1-2 hours before injury | « Histological scoring * BALF protein/content analysis * Iron assay * Lipid
peroxidation measurement | | Pathway mechanism studies [2] | 1-2 pM (in vitro) | 6-24 hours depending on
endpoint | * Immunofluorescence (YAP localization) * Western blot (Hippo pathway proteins) ¢ Co-

immunoprecipitation assays |

In Vitro Experimental Protocols

Cell Culture and Treatment Conditions

Materials Required: Celastrol (purity: HPLC > 98%, Solarbio, SC8190), Ferrostatin-1 (Fer-1, HY-100579,
MedChemExpress), Erastin (Era, M2679, AbMole), Deferoxamine (DFO, HY-B0988, MedChemExpress),
N-acetylcysteine (NAC, HY-B0215, MedChemExpress), cell culture reagents, Huh-7 human hepatocellular
carcinoma cells (Cell Bank of Chinese Academy of Sciences), MLE-12 mouse lung epithelial cells (ATCC).

Procedure:

¢ Cell maintenance: Culture Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented
with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5%
CO~2~. Maintain cells in exponential growth phase and passage at 70-80% confluence using trypsin-
EDTA solution [1].

e Celastrol preparation: Prepare a 10 mM stock solution of celastrol in DMSO and store at -20°C.
Further dilute in culture medium to achieve working concentrations (typically 0.5-8 uM for dose-
response studies). Maintain DMSO concentration below 0.1% in all treatments, including vehicle
controls.

o Treatment protocol: Seed cells at appropriate densities (2x10"4" cells/well for 96-well plates,
5x107"5” cells/well for 6-well plates) and allow to adhere overnight. Replace medium with fresh DMEM
containing celastrol at desired concentrations with or without ferroptosis inhibitors (10 uM Fer-1, 100
UM DFO, or 5 mM NAC). Incubate for 24 hours unless otherwise specified for time-course
experiments [1].

e Oxygen-glucose deprivation/recovery (OGD/R) model: For MLE-12 cells, replace culture medium
with deoxygenated glucose-free balanced salt solution and place cells in a hypoxic chamber (1%
0~2~, 5% CO~2~, 94% N~2~) for 2-6 hours. Replace with normal culture medium and return to
normoxic conditions for recovery. Treat with celastrol (0.5-1.0 uM) during the recovery phase [2].
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Assessment of Ferroptosis Markers

Cell Viability Assessment:

e CCK-8 assay: After treatment, add 10 yL CCK-8 solution (DOJINDO, CKO04) per 100 uL culture
medium and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate
reader. Calculate cell viability as percentage of vehicle control [1].

Biochemical Assays:

¢ Lipid peroxidation measurement: Quantify malondialdehyde (MDA) levels using MDA assay kit
(Beyotime, S0131S). Harvest cells and lysate, then mix with thiobarbituric acid reagent and incubate
at 95°C for 60 minutes. Measure absorbance at 532 nm and calculate MDA concentration using molar
extinction coefficient of 155 mMA”-1cm”-1” [1].

¢ Glutathione assay: Determine intracellular GSH levels using GSH assay kit (Beyotime, S0053).
Deproteinize cell lysates and mix with DTNB reagent. Measure absorbance at 412 nm and calculate
GSH concentration against standard curve [1].

¢ Reactive oxygen species detection: Load cells with 10 yM DCFH-DA (Beyotime, S0033S) in
serum-free medium for 30 minutes at 37°C. Wash with PBS and visualize fluorescence using
fluorescence microscopy (excitation 488 nm, emission 525 nm). Quantify fluorescence intensity using
ImageJ software [1].

¢ Intracellular iron measurement: Use Iron Assay Kit (Abcam, ab83366) according to manufacturer's
instructions. Briefly, harvest cells and extract iron, then mix with iron probe. Measure absorbance at
593 nm and calculate iron concentration from standard curve [2].

Protein Expression Analysis:

e Western blotting: Extract proteins using RIPA buffer (Beyotime, PO013B) with protease and
phosphatase inhibitors. Separate 20-30 pg protein by SDS-PAGE, transfer to PVDF membranes,
block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C. Key antibodies:
RRM2 (1:1000, Beyotime, #AG3168), GPX4 (1:1000, CST, #52455), xCT (1:1000, Beyotime,
AF7992), TFR1 (1:1000, Beyotime, AF8136), YAP (1:1000, Santa Cruz, sc-101199), p-YAP (1:1000,
CST, #13008), B-Actin (1:5000, CST, #4967). Incubate with HRP-conjugated secondary antibodies
(1:5000, Beyotime, A0239) and detect using ECL substrate [2] [1].

In Vivo Experimental Protocols

Intestinal Ischemia/Reperfusion Model
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Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g) from licensed breeders (e.g., SiPeiFu Biotechnology
Co., Ltd.). House under standard conditions (12h light/dark cycle) with free access to food and water. All

procedures should be approved by Institutional Animal Care and Use Committee [2].

Surgical Procedure:

e Pre-operative preparation: Randomize mice into groups (sham, 1I/R model, 1I/R + celastrol 2
mg/kg, IlI/R + celastrol + verteporfin). Fast animals for 12 hours with free access to water before
surgery.

¢ Anesthesia and monitoring: Anesthetize mice with sodium pentobarbital (50 mg/kg,
intraperitoneally). Maintain body temperature at 37°C using heating pad during procedure.

¢ Intestinal ischemia: Make midline laparotomy incision. Isolate superior mesenteric artery (SMA) and
occlude with non-traumatic microvascular clamp for 60 minutes. Confirm ischemia by pale coloration
of intestine.

¢ Reperfusion: Carefully remove clamp to restore blood flow. Observe for return of pink color
confirming reperfusion. Close abdomen in two layers with sutures.

e Celastrol administration: Administer celastrol (2 mg/kg in vehicle) or vehicle alone (PBS with 1%
DMSO) intraperitoneally 1 hour before reperfusion [2].

¢ Post-operative care: Provide analgesic (buprenorphine, 0.1 mg/kg) every 12 hours for 48 hours.
Monitor animals closely during recovery. Sacrifice after 4 hours of reperfusion for sample collection.

Sample Collection and Analysis:

¢ Bronchoalveolar lavage fluid (BALF): Cannulate trachea and instill 0.8 mL ice-cold PBS. Gently
aspirate after 30 seconds. Repeat 3 times with pooled recovery >80%. Centrifuge BALF at 1000xg for
10 minutes at 4°C. Collect supernatant for protein concentration measurement (BCA assay) and
cytokine analysis [2].

e Cytokine measurement: Determine TNF-q, IL-6, and IL-1[3 levels in BALF using ELISA kits
according to manufacturer's protocols [2].

¢ Lung wet/dry weight ratio: Immediately after sacrifice, excise left lung, blot dry, and record wet
weight. Place in oven at 80°C for 48 hours and record dry weight. Calculate W/D ratio as indicator of
pulmonary edema [2].

¢ Histological analysis: Inflate right lung with 10% neutral buffered formalin at 25 cm H~2~0O
pressure. Fix for 24 hours, embed in paraffin, section at 5 ym thickness, and stain with hematoxylin
and eosin. Evaluate lung injury using scoring system based on alveolar wall thickness, edema,
congestion, and inflammatory cell infiltration [2].

Tumor Xenograft Model
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Animals: Balb/c Nude mice (6-8 weeks old, female) from Charles River. House under specific pathogen-free

conditions with autoclaved food and water [1].

Procedure:

e Cell inoculation: Harvest Huh-7 cells in exponential growth phase. Resuspend in 100 pL PBS
(5%1076" cells) and inject subcutaneously into right flank of mice.

e Treatment protocol: When tumors reach approximately 100 mm”3*, randomize mice into control and
treatment groups (n=6-8 per group). Administer celastrol (1 mg/kg in PBS with 1% DMSO) or vehicle
control intraperitoneally every two days for two weeks.

e Tumor monitoring: Measure tumor dimensions every 3-4 days using calipers. Calculate volume
using formula: V = (length x width"2")/2.

o Terminal analysis: After 2 weeks of treatment, collect blood for serum biochemistry analysis (liver
and kidney function markers). Excise tumors and weigh. Divide each tumor: portion fixed in 10%
formalin for immunohistochemistry, portion snap-frozen in liquid nitrogen for protein and biochemical
analysis [1].

Pathway Mechanisms and Diagram

Molecular Mechanisms of Celastrol in Ferroptosis Regulation

Celastrol modulates ferroptosis through context-dependent mechanisms that vary between disease models.
In cancer cells, celastrol primarily induces ferroptosis by suppressing RRM2 expression, which leads to
reduced mTOR phosphorylation and enhanced lipid peroxidation [1]. The subsequent depletion of
glutathione and inhibition of GPX4 activity creates a permissive environment for ferroptosis execution.
Conversely, in ischemia/reperfusion injury models, celastrol exerts protective effects by activating the
Hippo-YAP signaling pathway, resulting in reduced iron accumulation and lipid peroxidation in lung

epithelial cells following intestinal ischemia [2] [3].

The dual nature of celastrol's action on ferroptosis highlights the importance of cellular context and

experimental conditions. The key regulatory nodes include:

¢ Iron metabolism: Celastrol modulates intracellular iron pools through regulation of TFR1 and ferritin,
affecting the labile iron available for Fenton reactions [2].

e Lipid peroxidation systems: By influencing ACSL4 and LPCAT3 activities, celastrol alters the
composition of polyunsaturated fatty acids in membrane phospholipids, changing susceptibility to
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peroxidation [4].

¢ Antioxidant defense systems: Celastrol impacts both GPX4-dependent and independent pathways
(FSP1-CoQ10, GCH1-BH4) that normally counteract lipid peroxide accumulation [4] [5].

¢ Transcriptional regulation: Through YAP and Nrf2 signaling, celastrol influences the expression of
multiple ferroptosis-related genes, creating a coordinated cellular response [2].

Pathway Diagrams

Celastrol Modulation of Ferroptosis Pathways

| Celastrol |
Cancer Context (Pro-Ferroptoti Protection Context (Anti-Ferroptotic)
[RRMZ InhibitiorD GAP ActivatiorD

@educed mMTOR PhosphorylatiorD G?educed Iron AccumulatiorD Decreased Lipid ROS]

@PX4 DownregulatiorD Ferroptosis Inhibition
[GSH DepIetiorD

Encreased Lipid PeroxidatiorD

Ferroptosis Induction
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Click to download full resolution via product page
Figure 1: Context-dependent pathways of celastrol-mediated ferroptosis regulation

Figure 2: In vitro experimental workflow for celastrol ferroptosis studies

Practical Considerations and Applications

Technical Considerations and Troubleshooting

Celastrol Preparation and Stability:

e Solubility challenges: Celastrol has limited agueous solubility. Always prepare fresh stock solutions
in DMSO and ensure complete dissolution before dilution in aqueous buffers. Gently warm if
necessary but avoid excessive heating.

¢ Stability concerns: Aliquot celastrol stock solutions and store at -20°C protected from light. Avoid
repeated freeze-thaw cycles. Working solutions in culture medium should be used within 24 hours.

¢ Vehicle controls: Always include vehicle controls with equivalent DMSO concentration (typically
0.1% or less) to account for solvent effects.

Optimization Guidelines:

e Dose-response establishment: Conduct preliminary experiments with celastrol concentrations
ranging from 0.1-10 pyM to establish appropriate dose-response curves for specific cell types.

¢ Time-course considerations: The temporal dynamics of ferroptosis markers vary; assess early
markers (ROS accumulation) at 2-6 hours and later markers (cell death, protein expression changes)
at 12-24 hours.

e Combination treatments: When using ferroptosis inhibitors alongside celastrol, pretreat with
inhibitors (Fer-1, DFO) for 1-2 hours before celastrol addition to ensure proper cellular uptake and
action.

Troubleshooting Common Issues:

¢ Inconsistent ferroptosis induction: Verify celastrol stock concentration and bioactivity through
positive controls with known ferroptosis inducers (erastin, RSL3).

¢ High background cell death: Optimize cell seeding density to prevent overconfluence, which can
alter susceptibility to ferroptosis.
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e Variable biochemical assays: Include internal standards in MDA and GSH assays and normalize
results to protein concentration or cell number.

Research Applications and Future Directions

The protocols outlined herein enable systematic investigation of celastrol's effects on ferroptosis across
multiple research contexts. In cancer drug discovery, these methods facilitate screening for combinatorial
approaches that enhance celastrol's pro-ferroptotic activity in malignant cells. For ischemia/reperfusion
injury research, the protocols provide frameworks for evaluating celastrol's protective effects against

ferroptosis in various organ systems beyond the lung injury model described.

Emerging applications include:

e Neurodegenerative diseases: Adapting these protocols to neuronal models could explore
celastrol's potential in mitigating ferroptosis in Parkinson's and Alzheimer's models.

e Autoimmune conditions: Investigating celastrol's effects on immune cell ferroptosis could elucidate
mechanisms in psoriasis and rheumatoid arthritis.

e Metabolic disorders: Applying these methods to hepatic and adipocyte models could reveal
connections between ferroptosis and metabolic diseases.

The experimental flexibility of these protocols allows researchers to modify specific elements (cell types,
treatment durations, endpoint analyses) to address diverse research questions while maintaining

methodological rigor for reproducible investigation of celastrol-mediated ferroptosis modulation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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